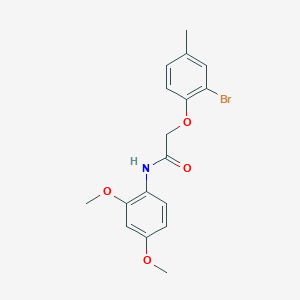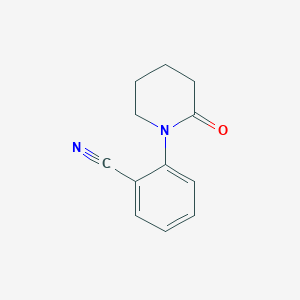![molecular formula C20H30ClNO4S B3745365 2-{[5-(1-piperidinyl)pentyl]thio}-1,4-phenylene diacetate hydrochloride](/img/structure/B3745365.png)
2-{[5-(1-piperidinyl)pentyl]thio}-1,4-phenylene diacetate hydrochloride
Overview
Description
2-{[5-(1-piperidinyl)pentyl]thio}-1,4-phenylene diacetate hydrochloride, also known as TAK-659, is a promising small molecule inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK plays a crucial role in the activation of B cells, which are important components of the immune system. TAK-659 has shown potential as a therapeutic agent for the treatment of various B cell-mediated diseases, including autoimmune disorders and certain types of cancer.
Mechanism of Action
2-{[5-(1-piperidinyl)pentyl]thio}-1,4-phenylene diacetate hydrochloride acts as a reversible inhibitor of BTK, binding to the ATP-binding site of the kinase domain. By inhibiting BTK activity, 2-{[5-(1-piperidinyl)pentyl]thio}-1,4-phenylene diacetate hydrochloride blocks downstream signaling pathways that are involved in B cell activation and proliferation. This leads to a reduction in the number of activated B cells and the production of autoantibodies, which are hallmarks of autoimmune diseases.
Biochemical and Physiological Effects:
In preclinical studies, 2-{[5-(1-piperidinyl)pentyl]thio}-1,4-phenylene diacetate hydrochloride has been shown to reduce the levels of autoantibodies, such as rheumatoid factor and anti-dsDNA, in animal models of rheumatoid arthritis and systemic lupus erythematosus. 2-{[5-(1-piperidinyl)pentyl]thio}-1,4-phenylene diacetate hydrochloride has also been shown to induce apoptosis (programmed cell death) of B cell lymphoma cells in vitro and in vivo. Additionally, 2-{[5-(1-piperidinyl)pentyl]thio}-1,4-phenylene diacetate hydrochloride has been shown to have a favorable safety profile in preclinical toxicology studies.
Advantages and Limitations for Lab Experiments
One advantage of 2-{[5-(1-piperidinyl)pentyl]thio}-1,4-phenylene diacetate hydrochloride is its specificity for BTK, which reduces the potential for off-target effects. 2-{[5-(1-piperidinyl)pentyl]thio}-1,4-phenylene diacetate hydrochloride also has a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life in preclinical species. However, like any experimental compound, 2-{[5-(1-piperidinyl)pentyl]thio}-1,4-phenylene diacetate hydrochloride has limitations in terms of its efficacy and safety in humans. Further studies are needed to determine the optimal dosing regimen and potential side effects of 2-{[5-(1-piperidinyl)pentyl]thio}-1,4-phenylene diacetate hydrochloride in clinical trials.
Future Directions
There are several potential future directions for the development of 2-{[5-(1-piperidinyl)pentyl]thio}-1,4-phenylene diacetate hydrochloride as a therapeutic agent. One direction is the evaluation of 2-{[5-(1-piperidinyl)pentyl]thio}-1,4-phenylene diacetate hydrochloride in combination with other agents that target B cell signaling pathways, such as inhibitors of PI3K or SYK. Another direction is the evaluation of 2-{[5-(1-piperidinyl)pentyl]thio}-1,4-phenylene diacetate hydrochloride in combination with immunotherapy agents, such as checkpoint inhibitors or CAR-T cell therapy. Additionally, further studies are needed to determine the potential of 2-{[5-(1-piperidinyl)pentyl]thio}-1,4-phenylene diacetate hydrochloride in the treatment of other B cell-mediated diseases, such as multiple sclerosis and primary immune deficiency disorders.
Scientific Research Applications
2-{[5-(1-piperidinyl)pentyl]thio}-1,4-phenylene diacetate hydrochloride has been extensively studied in preclinical models of B cell-mediated diseases, including rheumatoid arthritis, systemic lupus erythematosus, and B cell lymphomas. In these studies, 2-{[5-(1-piperidinyl)pentyl]thio}-1,4-phenylene diacetate hydrochloride has been shown to inhibit BTK activity and downstream signaling pathways, leading to a reduction in B cell activation and proliferation. 2-{[5-(1-piperidinyl)pentyl]thio}-1,4-phenylene diacetate hydrochloride has also demonstrated efficacy in combination with other therapeutic agents, such as rituximab and lenalidomide, in preclinical models of B cell lymphomas.
properties
IUPAC Name |
[4-acetyloxy-3-(5-piperidin-1-ylpentylsulfanyl)phenyl] acetate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29NO4S.ClH/c1-16(22)24-18-9-10-19(25-17(2)23)20(15-18)26-14-8-4-7-13-21-11-5-3-6-12-21;/h9-10,15H,3-8,11-14H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMPQSIOHVJKDHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC(=C(C=C1)OC(=O)C)SCCCCCN2CCCCC2.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30ClNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-Acetyloxy-3-(5-piperidin-1-ylpentylsulfanyl)phenyl] acetate;hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-{4-(2-furylmethyl)-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B3745283.png)

![3-(4-chlorophenyl)-6,6-dimethyl-1-(4-nitrobenzyl)-1,5,6,8-tetrahydro-2H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidine-2,4(3H)-dione](/img/structure/B3745289.png)
![5-[(2-phenyl-5-pyrimidinyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3745302.png)
![5-[(4-chloro-3,5-dimethylphenoxy)methyl]-3-(4-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B3745307.png)
![8,8-dimethyl-2-[(4-nitrobenzyl)thio]-3-phenyl-3,6,8,9-tetrahydro-4H-pyrano[3',4':5,6]pyrido[2,3-d]pyrimidin-4-one](/img/structure/B3745315.png)
![methyl {4-methyl-7-[(4-nitrobenzyl)oxy]-2-oxo-2H-chromen-3-yl}acetate](/img/structure/B3745323.png)

![2-methoxy-6-(4-methylphenyl)-3-[5-(4-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B3745337.png)
![1-(4-fluorobenzyl)-5-[(1-methyl-1H-indol-3-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B3745338.png)


![1,5-dimethyl-3,7-bis(phenylacetyl)-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B3745377.png)
